2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole ring and a hydrazide moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Thioether Formation: The benzothiazole ring is then reacted with chloroacetic acid to form the thioether linkage.
Hydrazide Formation: The thioether is further reacted with hydrazine hydrate to form the acetohydrazide derivative.
Schiff Base Formation: Finally, the acetohydrazide derivative is condensed with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
Uniqueness
The presence of the 4-ethoxy-3-methoxyphenyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide enhances its biological activity and specificity compared to other similar compounds. This unique structural feature allows for better interaction with molecular targets, leading to improved efficacy in its applications.
Properties
Molecular Formula |
C19H19N3O3S2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-15-9-8-13(10-16(15)24-2)11-20-22-18(23)12-26-19-21-14-6-4-5-7-17(14)27-19/h4-11H,3,12H2,1-2H3,(H,22,23)/b20-11+ |
InChI Key |
ANIKEPGEWLISQQ-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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